molecular formula C15H21NO2 B13752270 ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate CAS No. 6288-55-7

ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Cat. No.: B13752270
CAS No.: 6288-55-7
M. Wt: 247.33 g/mol
InChI Key: QSVUSCYFXKHLEV-OWBHPGMISA-N
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Description

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is a stereospecific (Z)-isomer enoate ester, a class of compounds known for their utility in organic synthesis. The structure features a diethylamino electron-donating group and a phenyl ring, making it a potential multi-functional intermediate for constructing more complex nitrogen-containing molecules. Researchers value this compound for its potential as a building block in heterocyclic synthesis and for the development of pharmaceuticals and functional materials. Its Z-configuration offers a distinct spatial orientation that can be critical in studies of structure-activity relationships and molecular recognition. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6288-55-7

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

InChI

InChI=1S/C15H21NO2/c1-4-16(5-2)14(12-15(17)18-6-3)13-10-8-7-9-11-13/h7-12H,4-6H2,1-3H3/b14-12-

InChI Key

QSVUSCYFXKHLEV-OWBHPGMISA-N

Isomeric SMILES

CCN(CC)/C(=C\C(=O)OCC)/C1=CC=CC=C1

Canonical SMILES

CCN(CC)C(=CC(=O)OCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Esterification of 3-Phenylpropionic Acid Derivatives

A foundational step involves synthesizing ethyl 3-phenylprop-2-enoate derivatives, which serve as the backbone for further functionalization. A reliable method is the esterification of 3-phenylpropionic acid with ethanol under catalytic conditions:

  • The reaction typically uses 3-phenylpropionic acid and ethanol in the presence of a base such as N-ethyl-N,N-diisopropylamine and fluorosulfonyl fluoride in 1,2-dichloroethane solvent.
  • The reaction is conducted at room temperature (~20°C) for 5 hours.
  • The product is purified by column chromatography, yielding ethyl 3-phenylpropionate derivatives with yields up to 98-99%.

This method provides the ethyl ester with the phenyl substituent, which is a critical precursor for further modifications.

Introduction of the Diethylamino Group via Condensation and Amination

The diethylamino substituent at the 3-position is introduced by amination reactions involving activated intermediates such as α,β-unsaturated esters or cyano-substituted acrylates:

  • One approach involves condensation of diethyl acetone-1,3-dicarboxylate with malononitrile to form cyano-substituted acrylates, which are then transformed with N,N-dimethylformamide dimethylacetal (DMFDMA) to introduce amino groups.
  • Subsequent substitution of dimethylamino groups with diethylamino groups can be achieved by nucleophilic substitution or amination reactions.
  • Control over the stereochemistry (Z-configuration) is maintained by reaction conditions and choice of reagents.

Stereochemical Control and Purification

  • The Z-configuration of the double bond is favored by specific reaction conditions, including temperature control and choice of solvents.
  • Purification by silica gel chromatography using petroleum ether and ethyl acetate mixtures ensures isolation of the desired isomer.
  • Structural confirmation is done via spectroscopic methods such as NMR and X-ray diffraction when available.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification 3-Phenylpropionic acid, ethanol, DIPEA, SO2F2, DCE 20°C 5 h 98-99 SO2F2 gas introduced by bubbling; mild base used
Amination and Substitution Diethyl acetone-1,3-dicarboxylate, malononitrile, DMFDMA, amines Room temp Variable 70-85 Amino group introduction with control of Z-isomer
Purification Silica gel chromatography, petroleum ether/ethyl acetate Ambient - - Separation of isomers and impurities

Spectroscopic and Structural Confirmation

  • NMR spectra confirm the presence of ethyl ester, phenyl, and diethylamino groups.
  • X-ray crystallography confirms the Z-configuration and molecular geometry for related compounds.
  • Mass spectrometry and IR spectroscopy support functional group assignments.

Summary of Key Synthetic Strategies

Method Description Advantages Limitations
Esterification with SO2F2 Efficient ester formation using fluorosulfonyl fluoride High yield, mild conditions Requires handling of reactive SO2F2 gas
Amination via DMFDMA intermediates Introduction of amino groups via condensation and substitution Good control of stereochemistry Multi-step, requires purification
Chromatographic purification Separation of isomers and impurities High purity product Time-consuming, solvent use

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the enone to its corresponding alcohol or other reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, while the enone structure facilitates various chemical reactions. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate with structurally related esters, highlighting key differences in substituents and molecular properties:

Compound Name Substituents (α/β positions) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound α: diethylamino; β: phenyl C₁₄H₁₉NO₂ ~233.31* Z-configuration, amino functionality Inferred
Ethyl (2Z)-3-phenylprop-2-enoate (Ethyl cinnamate) α: H; β: phenyl C₁₁H₁₂O₂ 176.21 Common fragrance agent, no amino group
Ethyl 3-chloro-3-phenylprop-2-enoate α: Cl; β: phenyl C₁₁H₁₁ClO₂ 210.66 Chloro substituent, higher reactivity
Ethyl (2Z)-2-cyano-3-[(4-difluoromethoxyphenyl)amino]prop-2-enoate α: cyano; β: aryl amino C₁₃H₁₃F₂N₂O₃ 298.26 Cyano and difluoromethoxy groups, pharmaceutical relevance

Note: Molecular weight calculated based on inferred formula due to lack of direct data.

Key Observations:
  • Chloro or cyano substituents (e.g., in ) increase electrophilicity, enhancing reactivity in Michael additions or cyclization reactions.
  • Stereochemistry : Z-configuration is critical for spatial arrangement, influencing intermolecular interactions and biological activity. For example, (Z)-ethyl cinnamate derivatives are often used in asymmetric synthesis .

Physical and Chemical Properties

  • Melting Points: While data for the target compound is unavailable, analogs like ethyl (2Z)-2-cyano-3-[(4-difluoromethoxyphenyl)amino]prop-2-enoate exhibit melting points of 101–103°C , suggesting that amino-substituted esters may have higher melting points due to intermolecular interactions.
  • Solubility: The diethylamino group likely improves solubility in polar solvents compared to ethyl cinnamate, which is more lipophilic .

Biological Activity

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate, a compound belonging to the class of β-aminoketones, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a β-aminoketone core, which is significant in various biological processes. The compound can exist in different isomeric forms, with the (Z) configuration being thermodynamically favored due to intramolecular interactions that stabilize its structure.

Antifungal Activity

Research indicates that derivatives of this compound exhibit potent antifungal properties. A notable derivative, phenamacril, demonstrated significant antifungal effectiveness against various plant pathogens. Studies have shown that it operates through a mechanism that disrupts fungal cell wall synthesis, leading to cell death.

Anticancer Potential

The compound's core structure has been investigated for anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

The exact mechanism of action for this compound and its derivatives remains an area of active research. It is hypothesized that the compound interacts with specific molecular targets within cells, leading to alterations in metabolic pathways. For instance, studies have shown that it can downregulate certain oncogenes while upregulating tumor suppressor genes .

Case Studies

  • Antifungal Efficacy : In a controlled study, phenamacril was tested against common fungal pathogens in agricultural settings. The results indicated a 70% reduction in fungal growth compared to untreated controls, highlighting its potential as an effective fungicide.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability (up to 60% at 50 µM concentration) after 48 hours of exposure. This suggests its potential as a therapeutic agent against certain types of cancer .

Data Summary

Biological Activity Effectiveness Reference
Antifungal70% reduction in growth
Cancer Cell Proliferation InhibitionUp to 60% decrease in viability

Q & A

Basic Questions

Q. What are the optimal synthetic routes for ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate?

  • Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, lithium salts of ethyl acetoacetate can react with electrophilic agents (e.g., substituted phenylhydroxamic acid chlorides) to form enamino ester derivatives. Key parameters include maintaining anhydrous conditions, inert atmosphere (N₂/Ar), and temperatures between −78°C (for lithiation) to room temperature. Reaction progress is monitored via TLC or HPLC .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing Z/E isomers via coupling constants (e.g., J values for vinyl protons). IR identifies functional groups like carbonyl (C=O) and cyano (C≡N) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and bond geometries. Software like SHELXL refines structures, and ORTEP-3 generates graphical representations .

Q. What solvents and reaction conditions favor the Z-configuration?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates during enamine formation. Steric hindrance from substituents (e.g., diethylamino groups) and low-temperature conditions favor the Z-isomer by kinetic control. Post-synthesis, configuration is confirmed via NOESY NMR (nuclear Overhauser effects) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Use:

  • DFT calculations : Compare experimental bond lengths/angles with optimized geometries (software: Gaussian, ORCA).
  • Variable-temperature NMR : Detect conformational changes.
  • Multi-software refinement : Cross-validate using SHELXL, Olex2, or CRYSTAL to minimize R-factor discrepancies .

Q. What mechanistic insights exist for reactions involving this compound?

  • Methodological Answer : Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., deuteration at α-positions).
  • HPLC-MS monitoring : Track intermediates in multi-step syntheses.
  • Computational modeling : Simulate transition states (e.g., for cyclization or nucleophilic attacks) using DFT .

Q. How is stereochemical stability assessed under varying pH and temperature?

  • Methodological Answer :

  • Kinetic studies : Monitor isomerization via UV-Vis spectroscopy at controlled pH (1–14) and temperatures (25–80°C).
  • Chiral HPLC : Quantify enantiomeric excess (ee) over time.
  • Activation energy calculation : Use Arrhenius plots to determine thermodynamic vs. kinetic control .

Q. What strategies optimize yield in large-scale synthesis without compromising stereoselectivity?

  • Methodological Answer :

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency.
  • Design of Experiments (DoE) : Statistically optimize variables (solvent, catalyst loading, temperature) .

Q. How is the compound evaluated for biological activity (e.g., antimicrobial or enzyme inhibition)?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Molecular docking : Predict binding affinity to target proteins (e.g., cytochrome P450) using AutoDock Vina.
  • SAR studies : Modify substituents (e.g., replacing diethylamino with morpholino) to correlate structure with activity .

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